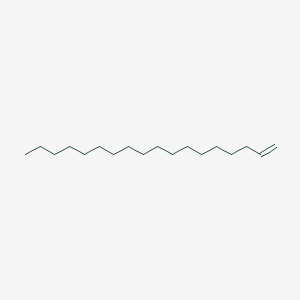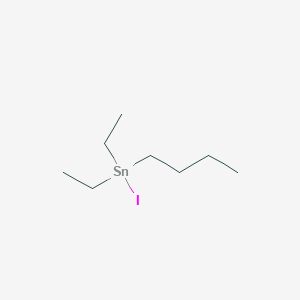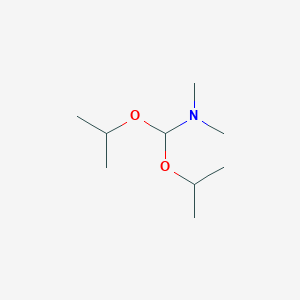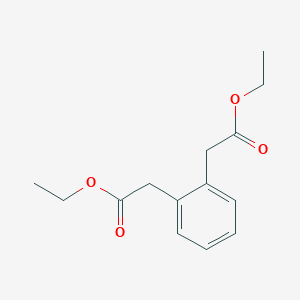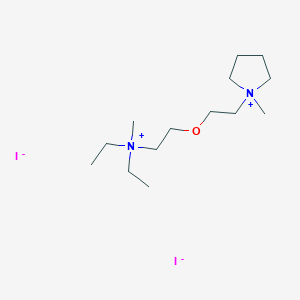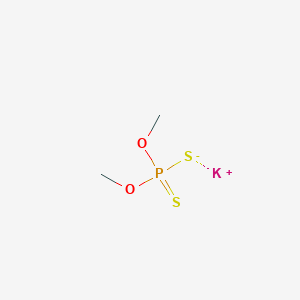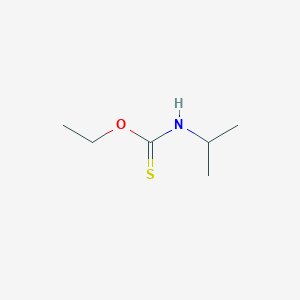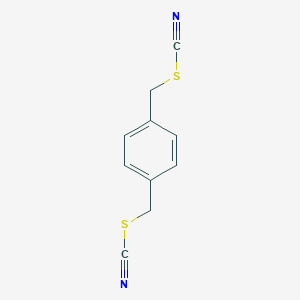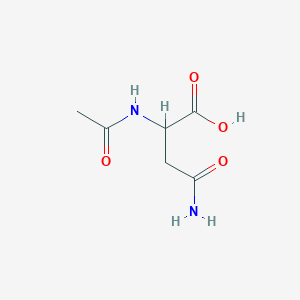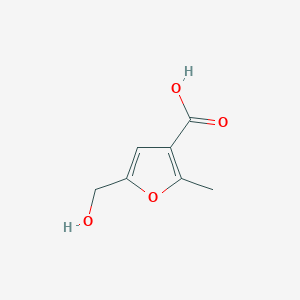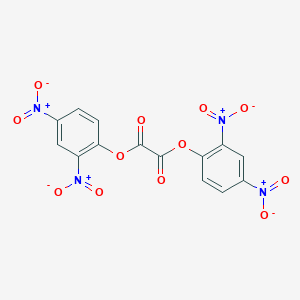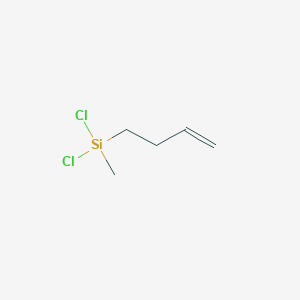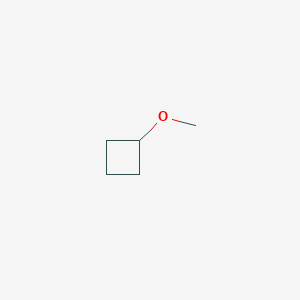
methoxycyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methoxycyclobutane is an organic compound with the molecular formula C₅H₁₀O It is a derivative of cyclobutane, where one of the hydrogen atoms is replaced by a methoxy group (-OCH₃) This compound is also known as this compound Cyclobutane itself is a four-membered ring structure that exhibits significant ring strain due to its angular strain and torsional strain
Synthetic Routes and Reaction Conditions:
[2+2] Cycloaddition: One of the primary methods for synthesizing cyclobutane derivatives, including this compound, is the [2+2] cycloaddition reaction.
Dehalogenation of 1,4-Dihalobutanes: Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals such as zinc or sodium.
Industrial Production Methods:
- Industrial production methods for cyclobutane derivatives often involve large-scale [2+2] cycloaddition reactions using specialized reactors and controlled conditions to ensure high yields and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the methoxy group to a methyl group, resulting in cyclobutane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Common nucleophiles for substitution reactions include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).
Major Products:
- Oxidation of this compound can yield cyclobutanone or cyclobutanol.
- Reduction can yield cyclobutane.
- Substitution can yield various cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
Methoxycyclobutane has several applications in scientific research:
作用機序
The mechanism of action of methoxycyclobutane and its derivatives depends on the specific chemical reactions they undergo. In general, the methoxy group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved in these reactions can vary depending on the specific derivative and the conditions used.
類似化合物との比較
Cyclopropane: A three-membered ring compound with significant ring strain and high reactivity.
Cyclopentane: A five-membered ring compound with less ring strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound with minimal ring strain and high stability.
Uniqueness of Methoxycyclobutane:
- This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and properties. The methoxy group can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .
特性
CAS番号 |
18593-33-4 |
|---|---|
分子式 |
C5H10O |
分子量 |
86.13 g/mol |
IUPAC名 |
methoxycyclobutane |
InChI |
InChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3 |
InChIキー |
GDTFIRYHAYIXIP-UHFFFAOYSA-N |
SMILES |
COC1CCC1 |
正規SMILES |
COC1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


